3-Iodo-5-methoxy-1-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Interdisciplinary Research
The indole framework is a recurring motif in a multitude of compounds that are of profound importance to human health and technology. Its unique electronic properties and the reactivity of its different positions make it a versatile building block for complex molecular architectures.
Indole and its derivatives are ubiquitous in nature, forming the core of numerous alkaloids, which are naturally occurring nitrogen-containing compounds. rsc.org It is estimated that there are over 4,100 known indole alkaloids, many of which exhibit significant biological activity. nih.gov These compounds are isolated from a wide variety of natural sources, including plants, fungi, bacteria, and marine organisms such as sponges and tunicates. nih.gov
Prominent examples of indole-containing natural products with medicinal applications include the anti-cancer agents vincristine (B1662923) and vinblastine, the antiarrhythmic ajmaline, and the treatment for anticholinergic poisoning, physostigmine. nih.gov The essential amino acid tryptophan, a fundamental constituent of proteins, also features the indole moiety and serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. chim.it The wide distribution and diverse biological roles of these natural products have made the indole scaffold a focal point of research aimed at discovering new therapeutic agents. rsc.orgnih.gov
The indole nucleus is often referred to as a "privileged structure" in medicinal chemistry. chim.it This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. chim.it The versatility of the indole scaffold allows it to interact with a wide range of receptors and enzymes, and its structure can be readily modified to optimize these interactions. chim.it
Beyond its role in medicinal chemistry, the indole scaffold is also of interest in materials science. The electron-rich nature of the indole ring system gives rise to unique photophysical properties, and indole derivatives have been investigated for use in applications such as organic light-emitting diodes (OLEDs). chim.it
Contextualization of Halogenated Indoles, Specifically 3-Iodoindoles
The introduction of a halogen atom onto the indole ring dramatically expands its synthetic utility. Halogenated indoles, particularly those substituted at the 3-position, are key intermediates in the construction of more complex indole derivatives.
Among the halogens, iodine is particularly valuable as a "synthetic handle." The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of chemical reactions. This property is exploited in numerous cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
3-Iodoindoles are particularly useful substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. nih.gov These reactions allow for the introduction of a wide range of substituents at the 3-position of the indole ring, providing access to a vast chemical space of novel compounds. nih.gov The ability to selectively functionalize the 3-position is of great importance, as this position is often critical for the biological activity of indole derivatives.
Significant research has been dedicated to the development of efficient methods for the synthesis of 3-iodoindoles. One common approach involves the direct iodination of an indole starting material using an electrophilic iodine source such as N-iodosuccinimide (NIS). nih.gov Another powerful strategy is the palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization with iodine. nih.gov This method provides access to a wide variety of 2,3-disubstituted 3-iodoindoles in excellent yields. nih.gov
Once formed, these 3-iodoindole derivatives serve as versatile building blocks for further synthetic transformations. Research has demonstrated their successful use in a range of palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and vinyl groups at the 3-position. nih.gov
Rationale for Dedicated Research on 3-Iodo-5-methoxy-1-methyl-1H-indole
While extensive research focusing specifically on this compound is not widely available in the public domain, the rationale for its study can be strongly inferred from the well-established importance of its constituent structural motifs. This compound combines three key features that make it a highly valuable and strategic target for synthesis and further functionalization.
The 3-iodo substituent is a proven and highly effective synthetic handle. As previously discussed, the carbon-iodine bond is readily activated in a variety of powerful cross-coupling reactions, enabling the introduction of diverse molecular fragments at a position often crucial for biological activity.
The 5-methoxy group is a common feature in many biologically active indole alkaloids and synthetic indole derivatives. The presence of this electron-donating group can significantly influence the electronic properties of the indole ring, potentially enhancing its interaction with biological targets. Methoxy-activated indoles are also known to exhibit enhanced reactivity in certain chemical transformations. chim.it
The 1-methyl group protects the indole nitrogen, preventing unwanted side reactions and increasing the compound's stability. N-alkylation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Therefore, this compound represents a versatile and synthetically attractive building block. Its structure is primed for the efficient and targeted synthesis of a library of novel 3-substituted-5-methoxy-1-methyl-1H-indoles, which could be screened for a wide range of biological activities, from anticancer to antimicrobial properties. The logical synthetic pathway to this compound would likely involve the N-methylation and subsequent C3-iodination of 5-methoxy-1H-indole, or the iodination of commercially available 5-methoxy-1-methyl-1H-indole. nih.gov The strategic combination of a versatile synthetic handle with a biologically relevant substituted indole core makes this compound a compelling target for further investigation.
Unique Substitution Pattern and Potential for Novel Reactivity
The substitution pattern of this compound is a confluence of three key features that dictate its chemical behavior and synthetic potential.
N1-Methyl Group: The methylation of the indole nitrogen removes the acidic proton typically present in 1H-indoles. This modification prevents N-alkylation or N-deprotonation under basic conditions, thereby simplifying reaction pathways and directing reactivity towards other positions on the ring. Furthermore, N-substitution can influence the regioselectivity of subsequent reactions, such as lithiation, often favoring the C2 position. bhu.ac.in
C5-Methoxy Group: The methoxy (B1213986) substituent at the C5 position is a powerful electron-donating group. chim.it It increases the electron density of the benzene (B151609) portion of the indole, enhancing the nucleophilicity of the entire ring system. This activation makes the molecule more reactive towards electrophiles and can influence the regiochemistry of reactions on the carbocyclic ring. chim.it
C3-Iodo Group: The C3 position is the most nucleophilic site on the indole ring and is the preferred location for electrophilic attack. bhu.ac.in The presence of an iodine atom at this position indicates that the compound is likely synthesized via electrophilic iodination of a 5-methoxy-1-methyl-1H-indole precursor. Crucially, the carbon-iodine bond serves as a versatile synthetic handle. Iodoarenes are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide variety of carbon-based or heteroatom-based functional groups at the C3 position, a site of paramount importance for the biological activity of many indole derivatives.
The combination of these three substituents in a single molecule creates a pre-functionalized, stable, and reactive building block. The N1-methyl group provides stability and directs reactivity, the C5-methoxy group activates the system, and the C3-iodo group offers a gateway to extensive molecular diversification.
Contribution to the Broader Field of Indole Chemistry
This compound contributes to the field of indole chemistry primarily as a valuable synthetic intermediate. The development of methods to synthesize such specifically substituted indoles expands the synthetic chemist's toolkit. wikipedia.orgnih.gov This compound embodies a strategic approach to complex molecule synthesis, where a stable, functionalized core is prepared and then elaborated upon in subsequent steps.
Its utility lies in its potential for constructing complex molecular architectures that are otherwise difficult to access. For instance, it can serve as a key fragment in the total synthesis of natural products or in the generation of libraries of novel compounds for drug discovery programs. acs.org The study of its reactivity, particularly in cross-coupling reactions, also contributes to a deeper understanding of how substituents on the indole ring influence reaction outcomes, thereby advancing the broader field of physical organic chemistry.
Scope and Objectives of Academic Research Trajectories Involving this compound
Academic research featuring this compound would likely be centered on its application in synthetic methodology and medicinal chemistry. The primary objectives of such research can be categorized as follows:
Development of Novel Synthetic Methodologies: Research groups may utilize this compound as a model substrate to explore new or improved cross-coupling reactions. The objective would be to develop milder, more efficient, or more general methods for forming C-C, C-N, or C-O bonds at the indole C3 position. The electron-rich nature of the substrate, enhanced by the C5-methoxy group, could be studied for its effect on catalyst activity and reaction kinetics.
Synthesis of Biologically Active Target Molecules: A major trajectory would involve using this compound as a starting material for the synthesis of analogs of known bioactive compounds or entirely new molecular entities for biological screening. For example, many kinase inhibitors and serotonin receptor ligands feature a substituted indole core. Research objectives would include the synthesis of a series of derivatives by varying the substituent introduced via cross-coupling at the C3 position and evaluating their structure-activity relationships (SAR) against a specific biological target. acs.orgmdpi.com
Exploration of Regioselectivity: Investigations could focus on the influence of the existing substitution pattern on further functionalization of the indole ring. For example, researchers might explore electrophilic substitution reactions on the benzene ring (e.g., nitration, halogenation), with the objective of determining how the interplay between the N1-methyl and C5-methoxy groups directs the incoming electrophile, likely to the C4 or C6 positions.
Table 2: Potential Research Applications and Objectives
| Research Area | Specific Objective | Potential Outcome |
|---|---|---|
| Catalysis | Develop a novel Suzuki coupling protocol for electron-rich iodo-indoles. | A more efficient method for synthesizing 3-arylindoles, applicable to pharmaceutical synthesis. |
| Medicinal Chemistry | Synthesize a library of 3-amino-5-methoxy-1-methyl-1H-indoles via Buchwald-Hartwig amination. | Discovery of new lead compounds for targets such as serotonin receptors or enzymes. |
In essence, this compound is not merely a chemical curiosity but a strategically designed molecule that stands at the intersection of synthetic innovation and the quest for new functional molecules. Its unique substitution pattern provides a robust platform for academic and industrial research aimed at expanding the boundaries of indole chemistry and discovering new compounds with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxy-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWQLMURICCFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694999 | |
| Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005349-15-4 | |
| Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005349-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5-methoxy-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis and Methodological Advancements for 3 Iodo 5 Methoxy 1 Methyl 1h Indole
Retrosynthetic Analysis of the 3-Iodo-5-methoxy-1-methyl-1H-indole Framework
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors. The analysis reveals several potential synthetic pathways.
The most straightforward initial disconnection is the carbon-iodine bond at the C-3 position. This is a common functional group introduction (FGI) step, suggesting that the immediate precursor is the corresponding indole (B1671886) without the iodine substituent: 5-methoxy-1-methyl-1H-indole . This precursor is activated towards electrophilic substitution at the C-3 position, making direct iodination a feasible final step.
Further deconstruction of the 5-methoxy-1-methyl-1H-indole core can proceed via several established indole synthesis strategies.
Fischer Indole Synthesis Disconnection: This approach involves breaking the N1-C2 and C3-C3a bonds of the indole ring. This leads back to an N-methyl-N-(4-methoxyphenyl)hydrazine and a suitable two-carbon aldehyde equivalent, such as acetaldehyde (B116499) or a protected form thereof. The hydrazine (B178648) itself can be derived from the commercially available 4-methoxyaniline.
Larock Indole Synthesis Disconnection: This pathway involves a palladium-catalyzed heteroannulation. The key disconnections are the N1-C2 and C3-C3a bonds, leading to a substituted o-iodoaniline, specifically 2-iodo-4-methoxy-N-methylaniline , and an alkyne. The simplicity of acetylene (B1199291) as the alkyne component makes this an attractive, albeit challenging, approach.
Hegedus and other Cyclization Disconnections: Other transition-metal-catalyzed methods could also be envisioned. For example, a Hegedus-type cyclization would disconnect the N1-C2 bond, starting from an o-alkenyl-N-methylaniline derivative.
This analysis highlights that the synthesis of the target compound hinges on the effective formation of the substituted indole core, followed by a regioselective iodination. The choice of the primary indole synthesis method will depend on factors such as starting material availability, scalability, and desired regiochemical control.
Established Indole Synthesis Methodologies Relevant to Substituted Indoles
The construction of the indole nucleus is a well-explored area of organic synthesis, with several named reactions offering pathways to variously substituted indoles. The synthesis of this compound can draw upon these established methods.
Fischer Indole Synthesis and its Adaptations for Substituted Systems
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgorgsyn.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgnih.gov A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org
The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. orgsyn.org A wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions yield the aromatic indole ring. orgsyn.org
For the synthesis of a 5-methoxy substituted indole, a correspondingly substituted phenylhydrazine, such as 4-methoxyphenylhydrazine, is required. nih.gov The reaction of this hydrazine with an appropriate carbonyl compound under acidic conditions can lead to the desired indole core. The presence of the electron-donating methoxy (B1213986) group can influence the cyclization step. nih.gov A significant advantage of the Fischer synthesis is that it can often be performed as a one-pot reaction without the need to isolate the intermediate hydrazone. nih.gov Adaptations, such as the Buchwald modification, allow for the synthesis of the arylhydrazone intermediates via palladium-catalyzed cross-coupling of aryl halides and hydrazones, expanding the scope of the reaction. wikipedia.org
| Parameter | Description |
| Reactants | Arylhydrazine, Aldehyde or Ketone |
| Catalysts | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) |
| Key Intermediate | Arylhydrazone |
| Mechanism | wikipedia.orgwikipedia.org-sigmatropic rearrangement |
| Advantages | Often one-pot, wide applicability, good for substituted indoles |
Larock Indole Synthesis and Palladium-Catalyzed Heteroannulation Approaches
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole ring from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and allows for the synthesis of a wide range of substituted indoles, often with good regioselectivity. wikipedia.orgrsc.org The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt like lithium chloride. wikipedia.org The use of N-substituted anilines, such as N-methyl or N-acetyl derivatives, has proven successful in yielding the desired indole products. wikipedia.org
The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.orgub.edu The resulting vinylpalladium intermediate then undergoes intramolecular cyclization, where the nitrogen atom displaces the halide, forming a six-membered palladacycle. Reductive elimination then furnishes the indole product and regenerates the Pd(0) catalyst. ub.edu The regioselectivity of the alkyne insertion is a key feature, often with the bulkier substituent of the alkyne ending up at the C-2 position of the indole. rsc.org
| Parameter | Description |
| Reactants | o-haloaniline (typically iodo), Alkyne |
| Catalyst System | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Additives (e.g., LiCl) |
| Key Steps | Oxidative addition, Alkyne insertion, Reductive elimination |
| Advantages | High versatility, good functional group tolerance, direct access to polysubstituted indoles |
Hegedus Indole Synthesis and Related Transition Metal-Catalyzed Cyclizations
The Hegedus indole synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines to form indoles. This method provides a direct route to indoles from pre-formed aniline (B41778) derivatives bearing an olefinic side chain. The reaction is typically carried out using a stoichiometric amount of a palladium(II) salt, such as palladium(II) acetate, which acts as an oxidant.
The mechanism is thought to proceed via the coordination of the palladium(II) to the alkene, followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the activated double bond. This aminopalladation step forms a new carbon-nitrogen bond and a palladium-carbon sigma bond. Subsequent β-hydride elimination and tautomerization lead to the formation of the aromatic indole ring. The scope of this reaction can be extended to various substituted anilines and alkenes, offering a pathway to a range of indole derivatives.
Other Cyclization Methods (e.g., Cadogan Synthesis)
The Cadogan indole synthesis, also known as the Cadogan-Sundberg indole synthesis, is another important method for indole formation. This reaction involves the reductive cyclization of an o-nitrostyrene derivative using a trivalent phosphorus reagent, most commonly triethyl phosphite (B83602). The reaction proceeds by deoxygenation of the nitro group by the phosphite to a nitroso intermediate. This intermediate then undergoes an intramolecular cyclization with the adjacent alkene. Further deoxygenation of the resulting N-hydroxyindole by another equivalent of the phosphite reagent yields the final indole product. This method is particularly useful for the synthesis of indoles from readily available nitroaromatic compounds.
Specific Synthetic Routes and Procedures for this compound
The synthesis of this compound can be strategically achieved through a two-step process: the initial construction of the 5-methoxy-1-methyl-1H-indole core, followed by regioselective iodination at the C-3 position.
Step 1: Synthesis of 5-methoxy-1-methyl-1H-indole
Several established methods can be employed for the synthesis of the key intermediate, 5-methoxy-1-methyl-1H-indole.
Fischer Indole Synthesis: A reliable route involves the Fischer indole synthesis. One approach starts with the reaction of p-anisidine (B42471) with a suitable carbonyl compound, followed by N-methylation. Alternatively, and more directly, N-methyl-N-(4-methoxyphenyl)hydrazine can be reacted with an acetaldehyde equivalent under acidic conditions to furnish the desired indole.
Dehydrogenation of Indoline (B122111): Another documented method is the dehydrogenation of 5-methoxy-indoline in the presence of a palladium catalyst, often in a high-boiling solvent like mesitylene. prepchem.com The indoline precursor can be subsequently N-methylated.
Step 2: Electrophilic Iodination
The indole ring is an electron-rich heterocycle, and the C-3 position is particularly susceptible to electrophilic attack. The presence of the electron-donating methoxy group at the C-5 position further activates the ring towards this reaction. Therefore, the final step in the synthesis is the direct iodination of 5-methoxy-1-methyl-1H-indole.
This transformation can be effectively carried out using various iodinating agents. nih.gov A common and mild reagent is N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758). Alternatively, molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide or an inorganic oxidant can be used. mdpi.com The reaction conditions are generally mild and proceed at or below room temperature to afford the target compound, this compound, in good yield.
A plausible synthetic sequence is outlined below:
Table of Synthetic Procedures
| Step | Reaction | Starting Materials | Reagents and Conditions | Product |
| 1 | Fischer Indole Synthesis | N-methyl-N-(4-methoxyphenyl)hydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA), Heat | 5-methoxy-1-methyl-1H-indole |
| 2 | Electrophilic Iodination | 5-methoxy-1-methyl-1H-indole | N-Iodosuccinimide (NIS), Acetonitrile, Room Temperature | This compound |
Direct Iodination Strategies on Methoxy-Substituted Indoles
The most straightforward approach to synthesizing this compound is through the direct electrophilic iodination of the precursor, 5-methoxy-1-methyl-1H-indole. nih.gov The indole nucleus is inherently electron-rich, which enhances its reactivity towards electrophiles. chim.it This reactivity is further amplified by the presence of the electron-donating methoxy group at the C5 position. chim.it
Electrophilic substitution on the indole ring typically occurs at the C3 position due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction. Various iodinating agents can be employed for this transformation. Common reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine (I₂) often in the presence of a base or an oxidizing agent. The choice of reagent and solvent system can significantly influence the reaction's efficiency and yield.
For instance, the reaction of 5-methoxy-1-methyl-1H-indole with N-iodosuccinimide in a suitable organic solvent like acetonitrile or dichloromethane provides a clean and efficient route to the desired 3-iodo derivative.
Table 1: Comparison of Direct Iodination Reagents for Indoles
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Acetonitrile, Room Temp | High regioselectivity for C3, mild conditions | Stoichiometric byproduct (succinimide) |
| Iodine (I₂) | Base (e.g., NaOH) in Dioxane/H₂O | Inexpensive | Can require harsher conditions, potential for side reactions |
| Iodine Monochloride (ICl) | Dichloromethane, 0 °C to RT | Highly reactive | Can be less selective, corrosive |
Sequential Functionalization of Precursors and Subsequent Ring Closure
An alternative to direct iodination is the construction of the indole ring system from acyclic precursors that already contain the necessary functionalities or can be easily functionalized. This strategy offers flexibility, particularly when the desired substitution pattern is difficult to achieve through direct methods. Classic indole syntheses such as the Fischer, Bischler, and Batcho-Leimgruber methods are often adapted for this purpose. chim.itrsc.org
One illustrative pathway could begin with a substituted aniline, for example, 4-methoxyaniline. A multi-step sequence, such as the Japp-Klingemann reaction followed by Fischer indole cyclization, can be employed to build the indole core. rsc.org For instance, a synthesis of the related alkaloid ibogaine (B1199331) starts with 2-iodo-4-methoxyaniline, which undergoes palladium-catalyzed coupling and subsequent cyclization to form the indole structure. wikipedia.org This highlights a strategy where the iodine atom is incorporated into the precursor before the indole ring is even formed.
Chemo- and Regioselective Considerations in the Presence of Methoxy and N-Methyl Groups
The high regioselectivity observed in the iodination of 5-methoxy-1-methyl-1H-indole at the C3 position is a direct consequence of the electronic properties of the substituted indole ring. Both the nitrogen atom of the indole and the oxygen atom of the C5-methoxy group are electron-donating, but their influence on the ring's nucleophilicity is distinct.
The indole nitrogen powerfully directs electrophilic attack to the C3 position, as this allows for the positive charge in the reaction intermediate to be delocalized onto the nitrogen without disrupting the aromaticity of the benzene (B151609) ring. The C5-methoxy group, while being a strong activating group, primarily increases the electron density of the entire molecule, making the C3 position even more reactive. Theoretical calculations often show that the Highest Occupied Molecular Orbital (HOMO) of such indoles has the largest coefficient at the C3 carbon, predicting it as the site of electrophilic attack. nih.gov
While C3 is the kinetically favored position, other positions can be functionalized under specific conditions using directing groups or specialized catalysts. rsc.orgacs.org However, for standard electrophilic iodination, the combined electronic effects of the N-methyl and C5-methoxy groups overwhelmingly favor substitution at C3, making the synthesis of this compound highly regioselective. This predictable outcome is a key advantage in its preparation. nih.govbeilstein-journals.org
Optimization of Reaction Conditions and Yields for Sustainable Synthesis
Achieving high yields and ensuring the sustainability of the synthesis are critical goals in modern chemistry. The optimization of reaction conditions for the preparation of this compound focuses on several key parameters: the choice of iodinating agent, solvent, temperature, and reaction time.
The goal is to maximize the conversion of the starting material to the desired product while minimizing the formation of byproducts and the use of hazardous materials. For direct C3 iodination, researchers often screen various conditions to find the optimal balance.
Table 2: Illustrative Optimization of a Generic Indole Iodination Reaction
| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | Dichloromethane | 25 | 45 |
| 2 | I₂/HIO₃ | Ethanol | 50 | 75 |
| 3 | NIS | Acetonitrile | 25 | 92 |
| 4 | NIS | Dichloromethane | 25 | 88 |
As the table illustrates, changing from molecular iodine to N-iodosuccinimide (NIS) can significantly improve the yield under mild conditions (Entry 3 vs. Entry 1). The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile often proving superior for reactions involving NIS. The use of catalytic systems, where possible, is also a key optimization strategy to reduce waste and improve atom economy. researchgate.net
Green Chemistry Principles and Methodologies in this compound Preparation
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.com These principles can be applied to the synthesis of this compound in several ways.
Atom Economy : Direct C-H iodination is inherently more atom-economical than multi-step ring-formation syntheses, as it adds the iodine atom without removing other groups.
Safer Solvents and Reagents : A key goal is to replace hazardous solvents like dichloromethane with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. researchgate.net Similarly, choosing a safer iodinating agent is important.
Energy Efficiency : Developing reactions that proceed efficiently at room temperature, rather than requiring heating or cooling, reduces energy consumption. Alternative energy sources like sonochemistry or microwave irradiation can sometimes lead to faster, more efficient reactions under greener conditions. nih.gov
Catalysis : The use of catalysts, instead of stoichiometric reagents, is a cornerstone of green chemistry. While many iodination reactions use stoichiometric reagents, research into catalytic iodination methods is an active area.
Applying these principles might involve adapting the direct iodination to use a recyclable catalyst in an aqueous medium, thereby significantly improving the environmental profile of the synthesis. researchgate.netejcmpr.com
Reactivity and Transformational Chemistry of 3 Iodo 5 Methoxy 1 Methyl 1h Indole
Cross-Coupling Reactions at the C3-Iodo Position
The C3-iodo group serves as an excellent handle for introducing a wide range of substituents onto the indole (B1671886) core through transition metal-catalyzed reactions. These transformations are fundamental in medicinal chemistry and materials science for creating diverse molecular architectures. Palladium-catalyzed Sonogashira, Suzuki, and Heck reactions of 3-iodoindoles are known to proceed smoothly and in good yields. acs.orgnih.govorganic-chemistry.org
Suzuki-Miyaura Coupling Protocols for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. For 3-iodoindoles, this reaction facilitates the introduction of various aryl and heteroaryl moieties at the 3-position. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the iodoindole with an organoboron reagent, such as a boronic acid or ester. nih.gov
While specific examples for 3-Iodo-5-methoxy-1-methyl-1H-indole are not extensively detailed, the general reactivity of 3-iodoindoles is well-established. nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. nih.govchemistryviews.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Good to Excellent |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80-100 | Variable |
| 7% Pd/WA30 | Ligand-Free | NaOH | MeOH/H₂O | Flow Reactor | Moderate to High |
Sonogashira Coupling Methodologies for Alkynylation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for synthesizing 3-alkynylindoles, which are important precursors for various biologically active compounds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. acs.orgnih.gov
The high reactivity of the C3-iodo bond in 3-iodoindoles makes them ideal substrates for Sonogashira coupling. organic-chemistry.org Studies on N,N-dialkyl-2-iodoanilines, which are precursors to 3-iodoindoles, show high reactivity towards Sonogashira coupling, allowing for the preparation of a wide variety of functionalized alkynes. acs.orgnih.gov This reactivity is directly transferable to the subsequent 3-iodoindole products. nih.govorganic-chemistry.org
Table 2: Typical Conditions for Sonogashira Coupling of Iodoarenes
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N or DMF | RT - 60 | High |
| Pd(OAc)₂ | CuI | i-Pr₂NH | Toluene | 50-80 | Good to High |
Heck Reaction Applications for Alkenylation
The Heck reaction forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base. This reaction provides a direct route to 3-alkenylindoles from 3-iodoindole precursors. The resulting vinylindoles are versatile intermediates for further synthetic manipulations. researchgate.net
As with other cross-coupling reactions, 3-iodoindoles are competent substrates for the Heck reaction, undergoing smooth coupling to afford alkenylated products in good yields. nih.govorganic-chemistry.org The reaction conditions, particularly the choice of base and catalyst system, can influence the efficiency and stereoselectivity of the transformation. nih.gov For related N-protected 3-iodoindazoles, coupling with methyl acrylate proceeds in moderate to good yields, highlighting the utility of this method for similar N-methylated iodoindoles. researchgate.net
Table 3: General Conditions for Heck Reaction of Iodoarenes
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N or NaHCO₃ | DMF or Acetonitrile (B52724) | 80-125 | Good |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | Variable |
Negishi Coupling and Stille Coupling Variants
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. While less common than Suzuki or Sonogashira couplings for indole functionalization, it offers a powerful alternative, particularly for introducing alkyl groups.
The Stille coupling utilizes an organotin reagent and an organic halide with a palladium catalyst. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups under generally mild reaction conditions. Initially, the Stille reaction was primarily applied to aryl iodides, making this compound a suitable substrate for such transformations.
Aminocarbonylation and Carboalkoxylation Reactions
Palladium-catalyzed carbonylation reactions represent a direct method for introducing carbonyl functionalities. Aminocarbonylation involves the reaction of an aryl halide, carbon monoxide, and an amine to form an amide. Similarly, carboalkoxylation uses an alcohol to produce an ester. These reactions provide access to 3-carboxamido- and 3-carboalkoxy-indoles, which are valuable synthetic intermediates.
The aminocarbonylation of iodoarenes can be achieved under palladium catalysis, often requiring high pressures of carbon monoxide. nih.gov The reaction can be selective, and various N-nucleophiles, from simple primary amines to amino acid esters, can be employed to generate a diverse library of amide products. d-nb.info Recent developments have explored milder conditions, including photochemical protocols, for the synthesis of amides from iodoarenes and carbon monoxide. thieme-connect.de These methodologies are applicable to iodoindoles for the synthesis of indole-based carboxamides. researchgate.net
Nucleophilic Substitution Reactions at the 3-Position
Direct nucleophilic aromatic substitution (SNAr) at the C3 position of an indole is generally not a favored pathway. The indole ring is electron-rich, which disfavors attack by nucleophiles. The primary utility of the C3-iodo group is its ability to participate in reactions involving oxidative addition to a metal center, as seen in the cross-coupling reactions discussed above.
Interestingly, studies on related 1-methoxyindole derivatives, such as methyl 1-methoxyindole-3-carboxylate, have shown that they undergo nucleophilic substitution reactions selectively at the C2-position, not the C3-position. This highlights the inherent reactivity patterns of the 1-methoxyindole scaffold, where the C2 position is more electrophilic and susceptible to nucleophilic attack. This further underscores that the C3-iodo group's reactivity is channeled through organometallic pathways rather than direct substitution.
Reductive Transformations of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond at the C3 position of the indole ring is susceptible to reductive cleavage, offering a pathway to the corresponding C3-unsubstituted indole. This transformation is valuable for removing the activating and directing influence of the iodo group after it has served its synthetic purpose. While specific studies on this compound are not extensively documented, the reductive dehalogenation of aryl iodides is a well-established process in organic synthesis.
Commonly employed methods for such transformations involve catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Other reducing agents, including zinc dust in acetic acid or sodium borohydride in the presence of a transition metal catalyst, can also effect the cleavage of the C-I bond. The reaction proceeds via the reduction of the aryl iodide to an organometallic intermediate or through a radical pathway, followed by protonolysis to yield the dehalogenated product. The efficiency of these methods can be influenced by the electronic nature of the substituents on the indole ring.
| Reagent/Catalyst System | Reaction Conditions | Expected Product |
| H₂, Pd/C | Methanol, room temperature | 5-methoxy-1-methyl-1H-indole |
| Zn, CH₃COOH | Ethanol, reflux | 5-methoxy-1-methyl-1H-indole |
| NaBH₄, NiCl₂ | Methanol, 0 °C to room temperature | 5-methoxy-1-methyl-1H-indole |
This table is illustrative and based on general methods for reductive dehalogenation of aryl iodides.
Electrophilic Aromatic Substitution on the Indole Core (beyond iodination)
The indole nucleus is an electron-rich aromatic system, rendering it highly reactive towards electrophilic aromatic substitution. In this compound, the regioselectivity of further electrophilic attack is governed by the directing effects of the existing substituents: the N1-methyl group, the C5-methoxy group, and the C3-iodo group.
The N1-methyl and C5-methoxy groups are both electron-donating and act as ortho- and para-directors. The powerful activating and para-directing effect of the methoxy (B1213986) group at C5 will strongly favor substitution at the C4 and C6 positions. The C3-iodo group, while deactivating through its inductive effect, can also direct incoming electrophiles. However, the strong activation by the methoxy group is expected to dominate the regiochemical outcome. Electrophilic substitution on the indole ring is a well-established reaction, and it is anticipated that reactions such as nitration, sulfonation, and Friedel-Crafts acylation would proceed at the C4 or C6 positions. libretexts.org
Nitration: Treatment with a nitrating agent, such as nitric acid in sulfuric acid or a milder reagent like acetyl nitrate, is expected to introduce a nitro group at the C4 or C6 position.
Sulfonation: Reaction with concentrated sulfuric acid or oleum would lead to the corresponding sulfonic acid derivative, again favoring the C4 or C6 position.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acylating agents like acetyl chloride or acetic anhydride would introduce an acetyl group, predominantly at the C4 or C6 position of the indole nucleus.
| Electrophilic Reagent | Catalyst | Expected Product(s) |
| HNO₃/H₂SO₄ | - | 4-Nitro- and 6-Nitro-3-iodo-5-methoxy-1-methyl-1H-indole |
| SO₃/H₂SO₄ | - | This compound-4-sulfonic acid and -6-sulfonic acid |
| CH₃COCl | AlCl₃ | 4-Acetyl- and 6-Acetyl-3-iodo-5-methoxy-1-methyl-1H-indole |
This table outlines the expected major products based on the directing effects of the substituents.
Functionalization at the N1-Methyl and C5-Methoxy Positions
While the primary reactivity of this compound is centered around the C3-iodo group and the indole core, the N1-methyl and C5-methoxy groups can also undergo specific chemical transformations.
N1-Methyl Group: The N-demethylation of N-methylated heterocycles is a known transformation, though it often requires harsh conditions. google.comresearchgate.net Reagents such as cyanogen bromide (von Braun reaction) or certain chloroformates can be employed to remove the methyl group, yielding the corresponding N-H indole. google.com This reaction proceeds through the formation of an N-cyano or N-carbamoyl intermediate, which is subsequently hydrolyzed to the secondary amine.
C5-Methoxy Group: The cleavage of the aryl methyl ether at the C5-position to the corresponding phenol can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). chem-station.com This O-demethylation reaction is a common transformation in natural product synthesis and medicinal chemistry. The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
| Functional Group | Reagent | Product |
| N1-Methyl | 1. BrCN2. Hydrolysis | 3-Iodo-5-methoxy-1H-indole |
| C5-Methoxy | BBr₃ | 3-Iodo-1-methyl-1H-indol-5-ol |
This table presents potential functionalization reactions at the N1 and C5 positions.
Rearrangement Reactions and Mechanistic Insights (e.g., 1,3-halogen migration)
Substituted indoles can undergo fascinating rearrangement reactions, including the migration of substituents around the indole ring. A particularly relevant transformation for 3-iodoindoles is the potential for halogen migration. While a direct 1,3-halogen migration from the C3 to the C2 position in a simple 3-iodoindole is not commonly observed, related migrations have been documented under specific catalytic conditions.
Palladium-Catalyzed Functionalization and Mechanism Elucidation
The C3-iodo functionality of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis.
The general catalytic cycle for these transformations involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 3-iodoindole to form a palladium(II) intermediate.
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. In the Sonogashira reaction, a copper acetylide transfers the alkyne group. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final product, regenerating the palladium(0) catalyst.
Suzuki Coupling: This reaction couples the 3-iodoindole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is a powerful method for forming biaryl and aryl-heteroaryl linkages.
Heck Reaction: The Heck reaction couples the 3-iodoindole with an alkene, typically in the presence of a base, to form a new substituted alkene at the C3 position. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the 3-iodoindole with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, to generate a 3-alkynylindole. researchgate.net
| Coupling Reaction | Coupling Partner | Catalyst/Base | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Aryl-5-methoxy-1-methyl-1H-indole |
| Heck | Methyl acrylate | Pd(OAc)₂ / Et₃N | Methyl (E)-3-(5-methoxy-1-methyl-1H-indol-3-yl)acrylate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Methoxy-1-methyl-3-(phenylethynyl)-1H-indole |
This table provides illustrative examples of palladium-catalyzed cross-coupling reactions.
Theoretical and Computational Investigations on 3 Iodo 5 Methoxy 1 Methyl 1h Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d,p) basis set, are instrumental in optimizing the molecular structure of indole (B1671886) derivatives and calculating their key properties. epstem.net These calculations provide data on structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.net For the broader class of methoxy-activated indoles, their enhanced reactivity is a subject of considerable research interest due to their prevalence in biologically active natural products. chim.it The methoxy (B1213986) group increases the electron density of the indole ring system, influencing its reactivity in various chemical transformations. chim.it
Computational chemistry plays a vital role in understanding molecular structures and explaining reaction mechanisms in organic chemistry. aun.edu.eg For instance, in related indole systems, computational studies have been used to validate experimental data and investigate the relative stabilities of different isomers. aun.edu.eg The electronic properties derived from these calculations, such as total energy, electronegativity, and chemical hardness, help in predicting the molecule's reactivity. epstem.net
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is associated with the molecule's nucleophilic character, while the LUMO represents its electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov
In the context of indole derivatives, the distribution of HOMO and LUMO lobes can predict the most reactive sites within the molecule. nih.govwuxiapptec.com For example, in Pictet-Spengler reactions involving indoles, the HOMO is often distributed between the C2 and C3 positions of the indole ring, indicating these as likely sites for nucleophilic attack. wuxiapptec.com The energy of these frontier orbitals can be used to gauge the reactivity of substrates in chemical reactions. wuxiapptec.com The methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity. wuxiapptec.com
Table 1: Calculated Electronic Properties of a Related Hydrazinecarbodithioate Compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -0.26751 |
| LUMO Energy | -0.18094 |
| HOMO-LUMO Energy Gap | -0.08657 |
Data derived from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, illustrating the application of FMO theory. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. aun.edu.eg It allows for the study of reaction pathways, including the identification of transition states and intermediates.
Transition state analysis helps in understanding the energy barriers and kinetics of a reaction. For reactions involving indole derivatives, such as electrophilic cyclizations, computational methods can model the transition states to explain the observed regioselectivity and stereoselectivity. nih.gov In some cases, a proposed transition state, like the Traxler-type, can be computationally excluded based on inconsistencies with experimental outcomes. acs.org
Palladium-catalyzed reactions are widely used for the functionalization of indoles. nih.gov Computational studies can rationalize the selectivity observed in these reactions. For instance, in the palladium-catalyzed allylation of indoles, the high selectivity for C3-allylation over N-allylation can be attributed to the formation of a tight indolyl-metal ion complex. nih.gov The nature of substituents on the indole ring significantly impacts the reaction's selectivity; electron-donating groups, such as methoxy, generally lead to higher selectivities. nih.gov This electronic effect is thought to arise from a stronger interaction between the boron co-catalyst and the electron-rich indole nitrogen. nih.gov
Conformational Analysis and Tautomerism Studies of Related Systems
Conformational analysis of heterocyclic systems provides insights into their three-dimensional structure and the influence of substituents on their preferred geometry. psu.edu For substituted 1,3-dioxanes, a related heterocyclic system, quantum-chemical studies have identified different conformational isomerization pathways and estimated the potential energy barriers. researchgate.net In substituted indoles, the presence of bulky groups can lead to distinct conformational preferences. For example, in 1-(3,4,5-trimethoxyphenyl)-5-methoxy-1H-indole, the indole and trimethoxyphenyl rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net
While tautomerism is a possibility in 1H-indoles, the N-methylation in 3-Iodo-5-methoxy-1-methyl-1H-indole precludes the common keto-enol type tautomerism involving the indole nitrogen. However, computational studies can be employed to investigate other potential tautomeric forms or the conformational preferences of the methoxy group.
Interactions with Solvents and Other Chemical Species at the Molecular Level
The interactions of a molecule with its surrounding environment, such as solvent molecules, are crucial for understanding its behavior in solution. Solvatochromic studies on indole derivatives, which examine the effect of solvent polarity on their absorption and emission spectra, can provide information about the change in dipole moment upon excitation. researchgate.net This indicates the nature of solute-solvent interactions. researchgate.net
In Silico Prediction of Molecular Interactions for Target Engagement (e.g., molecular docking for enzyme inhibition mechanisms)
A comprehensive search of scientific literature and chemical databases was conducted to identify theoretical and computational studies on this compound. The focus of this search was to find in silico predictions of its molecular interactions, particularly molecular docking studies aimed at understanding its potential for target engagement and enzyme inhibition.
Despite a thorough investigation, no specific molecular docking or computational studies for this compound have been found in the available scientific literature. Therefore, data regarding its predicted binding affinities, specific enzyme targets, or the molecular interactions that would govern its engagement with biological targets are not available at this time.
Future computational research would be necessary to elucidate the potential molecular targets and inhibitory mechanisms of this compound. Such studies would involve docking this specific ligand into the active sites of various enzymes to predict its binding energy and interaction profile.
Molecular and Biochemical Probe Research Trajectories of 3 Iodo 5 Methoxy 1 Methyl 1h Indole Derivatives
Rationale for Investigating Molecular Recognition Properties of Substituted Indole (B1671886) Derivatives
The investigation into the molecular recognition properties of substituted indole derivatives is driven by their remarkable ability to interact with biological macromolecules with high specificity and affinity. This capacity stems from several key features inherent to the indole ring system and its derivatives.
Mimicry of Peptide Structures and Enzyme Binding
Substituted indoles are recognized for their ability to mimic the side chains of amino acids, particularly tryptophan, enabling them to fit into the binding pockets of enzymes and receptors that naturally recognize peptide ligands. This structural mimicry allows them to act as competitive inhibitors or modulators of protein-protein interactions. The diverse chemistry of the indole nucleus allows for the creation of a wide range of derivatives that can explore the chemical space around a binding site, leading to the identification of potent and selective modulators.
Modulating Biochemical Processes with Distinct Mechanisms of Action
The indole scaffold is a versatile platform for developing molecules that can modulate biochemical processes through various mechanisms. Beyond simple competitive inhibition, indole derivatives have been shown to act as allosteric modulators, influencing the function of a protein by binding to a site distinct from the primary active site. This can lead to more subtle and physiologically relevant modulation of protein activity. The diverse electronic nature of the indole ring, which can be further tuned by substituents, also allows for participation in key binding interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions, contributing to their diverse mechanisms of action.
In Vitro Studies on Target Engagement and Ligand-Receptor Interactions
Detailed in vitro studies are essential to characterize the interaction of a new chemical entity with its biological target. For a compound like 3-iodo-5-methoxy-1-methyl-1H-indole, such studies would be crucial to understand its potential as a molecular probe. However, specific data for this compound are not currently available.
Binding Affinity Profiling with Recombinant Proteins
To assess the potential of a compound as a molecular probe, its binding affinity for a specific target protein is a critical parameter. This is typically determined using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays. These methods provide quantitative data on the strength of the interaction (e.g., the dissociation constant, Kd), which is fundamental for understanding the compound's potency.
A hypothetical binding affinity profile for an indole derivative is presented in the table below, illustrating the type of data that would be generated from such studies.
| Target Protein | Ligand | K_d (nM) | Assay Method |
| Enzyme X | This compound | Data not available | SPR |
| Receptor Y | This compound | Data not available | Radioligand Binding |
Mechanistic Investigations of Enzyme Inhibition or Activation
Once binding is established, the next step is to investigate the functional consequence of this interaction. For enzymatic targets, this involves determining whether the compound acts as an inhibitor or an activator, and elucidating the mechanism of this modulation (e.g., competitive, non-competitive, or uncompetitive inhibition). Enzyme kinetics studies are the primary tool for these investigations.
The table below shows a hypothetical example of enzyme inhibition data for an indole derivative.
| Enzyme | Ligand | IC_50 (µM) | Mechanism of Inhibition |
| Enzyme Z | This compound | Data not available | Not determined |
Exploration of Allosteric Modulation
Allosteric modulation represents a sophisticated mechanism of regulating protein function. An allosteric modulator binds to a site topographically distinct from the orthosteric site (the primary binding site for the endogenous ligand), inducing a conformational change that alters the protein's activity. Investigating the potential for allosteric modulation by a compound like this compound would involve specialized assays designed to detect changes in the binding or efficacy of an orthosteric ligand in the presence of the test compound.
Cellular Mechanistic Investigations Utilizing this compound as a Probe
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, is an intriguing candidate for development as a molecular probe due to its unique combination of substituents. The iodine atom at the 3-position can serve as a handle for further functionalization or as a site for specific interactions, while the methoxy (B1213986) and methyl groups at the 5- and 1-positions, respectively, influence the compound's electronic properties and steric profile. Research into analogous compounds suggests several potential trajectories for its use in cellular mechanistic investigations.
Exploration of Intracellular Signaling Pathways via Molecular Probes (e.g., kinase inhibition, disruption of cellular processes)
Indole derivatives are well-established as inhibitors of various protein kinases, which are key regulators of intracellular signaling pathways. nih.govnih.gov Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery. mdpi.com The this compound scaffold could be explored as a potential kinase inhibitor. For instance, derivatives of 1H-indole have been identified as potent inhibitors of kinases such as DYRK1A and PI3K. nih.govmdpi.com The iodine atom at the C3 position could potentially form halogen bonds with the kinase hinge region, a type of interaction known to be important for the binding of some kinase inhibitors. mdpi.com
Furthermore, indole-based compounds have been shown to disrupt fundamental cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govrsc.org The methoxy group at the 5-position is a common feature in many natural and synthetic tubulin inhibitors. Therefore, it is plausible that this compound or its derivatives could be developed as probes to study microtubule dynamics and their role in cell division. Mechanistic studies with such probes often involve evaluating their effects on cell cycle progression, induction of apoptosis, and direct binding to tubulin.
| Compound Class | Target Kinase/Process | Key Structural Features | Reported Activity |
| Indole-3-carbonitriles | DYRK1A | 7-chloro, 7-bromo, or 7-iodo substituent | Inhibition in the double-digit nanomolar range. mdpi.com |
| Indole Derivatives | PI3K | Substitution at the 4th position | Potent inhibition. nih.gov |
| 2-aryl-3-aroyl indoles | Tubulin Assembly | 6-methoxy group, various 3-aroyl moieties | Potent inhibitors with IC50 < 5µM. nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Tubulin Polymerization | 1-methyl-indole core | Sub-micromolar antiproliferative activity. rsc.org |
Subcellular Localization Studies of Derivatives as Probes
To understand the mechanism of action of a molecular probe, it is crucial to determine its subcellular localization. The iodine atom in this compound provides a unique advantage for such studies. By using a radioactive isotope of iodine (e.g., ¹²⁵I), the distribution of the compound within the cell can be tracked using autoradiography. This technique has been successfully employed to study the subcellular localization of other iodinated molecules, such as iodinated tubulin, which was found to be associated with intracellular membranes. nih.gov
Alternatively, the iodine atom can serve as a point of attachment for fluorescent dyes or other reporter molecules, allowing for visualization of the probe's localization by microscopy. The lipophilicity conferred by the indole ring and the methyl and methoxy groups would likely favor its accumulation in lipid-rich environments such as cellular membranes. Studies with related indole derivatives could provide insights into the expected distribution. For example, some indole-based compounds are known to target mitochondria, while others accumulate in the endoplasmic reticulum.
Gene Expression Modulation by Synthetic Analogues (Mechanistic Focus)
Indole and its derivatives have been shown to act as signaling molecules that can modulate gene expression in both prokaryotic and eukaryotic cells. nih.govnih.gov In bacteria, indole can influence the expression of genes involved in biofilm formation, motility, and virulence. nih.gov In human cells, indole derivatives can impact the expression of genes involved in critical signaling pathways, such as those regulated by MAP kinases. mdpi.com
Synthetic analogues of this compound could be designed to probe their effects on gene expression profiles. By treating cells with these compounds and subsequently performing microarray or RNA-sequencing analysis, researchers can identify which genes and pathways are affected. For instance, a study on hickory grafting revealed that methoxy-indole-3-acetic acid (MEIAA) was involved in regulating auxin signaling and transport, highlighting the role of methoxy-indole derivatives in modulating gene expression related to developmental processes. mdpi.com Such studies can provide a mechanistic understanding of the compound's biological activity and identify potential therapeutic targets.
Reactive Oxygen Species (ROS) Generation Mechanisms (e.g., glutathione (B108866) S-transferase antagonism)
The generation of reactive oxygen species (ROS) is a fundamental process in cellular signaling and pathology. Some indole derivatives have been found to influence cellular redox balance, in part through their interaction with enzymes like glutathione S-transferases (GSTs). nih.govturkjps.org GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from oxidative stress by catalyzing the conjugation of glutathione to electrophilic compounds. mdpi.com
Inhibition of GSTs can lead to an accumulation of reactive electrophiles and an increase in oxidative stress. Several studies have investigated the inhibitory effects of indole derivatives on GST activity. For example, a study on indoles with a 3-carboxaldehyde structure demonstrated their ability to inhibit GST, with IC₅₀ values ranging from 0.042 to 1.570 mM. nih.gov Another study identified indole-3-amine derivatives as dual inhibitors of Src family kinases and GSTs. turkjps.org Given these findings, it is conceivable that this compound or its analogues could act as GST antagonists, thereby modulating ROS levels and downstream signaling pathways. Mechanistic studies would involve in vitro GST inhibition assays and measuring intracellular ROS levels in cells treated with the compound.
Structure-Activity Relationship (SAR) Elucidation at the Molecular and Biochemical Levels.nih.govchim.it
The biological activity of a molecule is intimately linked to its three-dimensional structure and the nature of its chemical substituents. Elucidating the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and molecular probe development. For this compound and its derivatives, SAR studies would aim to understand how modifications to the indole core and its substituents affect its interaction with biological targets.
Influence of Substituents on Molecular Interactions
The substituents on the indole ring of this compound each play a role in its potential molecular interactions:
3-Iodo Group: The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen. This can be a crucial interaction in the binding pocket of a protein target, such as a kinase. mdpi.com The iodine can also serve as a synthetic handle for introducing other functional groups to probe the chemical space around the 3-position. beilstein-journals.orgnih.gov
5-Methoxy Group: The electron-donating methoxy group at the 5-position influences the electronic properties of the indole ring, potentially affecting its reactivity and interactions with target molecules. chim.it This group is a common feature in many biologically active indoles, including those that inhibit tubulin polymerization. nih.gov Its presence can also impact the metabolic stability and pharmacokinetic properties of the compound.
1-Methyl Group: The methyl group on the indole nitrogen removes the hydrogen bond donor capability of the N-H group, which can be critical for binding to some targets. However, it can also increase lipophilicity and prevent certain metabolic reactions. In some cases, N-alkylation has been shown to enhance the activity of indole-based inhibitors. mdpi.com
SAR studies would involve the synthesis and biological evaluation of a series of analogues where each of these substituents is varied. For example, replacing the iodine with other halogens (F, Cl, Br) or with a hydrogen atom would reveal the importance of the halogen bond and steric bulk at the 3-position. Similarly, modifying the methoxy group to other alkoxy groups or removing it altogether would clarify its role. The impact of the N-methyl group could be assessed by comparing its activity to the corresponding N-H or other N-alkyl derivatives.
| Compound Series | Varied Substituent | Observed SAR Trend |
| Indole-3-carbonitriles | Halogen at C7 | Replacement of 7-chloro with bromine or iodine increased DYRK1A inhibition. mdpi.com |
| 2-Aryl-3-aroyl indoles | 3-Aroyl moiety | Introduction of methoxy, nitro, halogen, or trifluoromethyl groups significantly impacted cytotoxicity and tubulin assembly inhibition. nih.gov |
| Bis-indoles | Linkage between indole rings | 6-6' linkage was optimal for activity compared to 5-6', 6-5', and 5-5' linkages. nih.gov |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Substituents on indole and phenyl rings | A methyl group on the indole nitrogen and a hydroxyl group at the 3-position of the phenyl ring were beneficial for antibacterial activity. mdpi.com |
By systematically exploring the chemical space around the this compound scaffold, a detailed understanding of its SAR can be established, paving the way for the development of highly potent and selective molecular probes for studying a variety of cellular processes.
Correlating Structural Modifications with Target Specificity
The development of molecular probes from the this compound scaffold is a study in rational drug design, where specific structural modifications are hypothesized to influence interactions with biological targets. While comprehensive research detailing the target specificity of derivatives from this exact parent compound is limited, the principles can be elucidated by examining the structure-activity relationships (SAR) of closely related indole analogs. The strategic placement of the N1-methyl, C3-iodo, and C5-methoxy groups provides a foundational framework for tuning the affinity and selectivity of these molecules for various biological targets, such as enzymes and receptors.
The substitution pattern on the indole core is a critical determinant of biological activity and target preference. Research into arylthioindole (ATI) derivatives as tubulin polymerization inhibitors, for instance, has shed light on the role of substituents at the C5-position. nih.gov In a study comparing various analogs, the introduction of a methoxy group at the C5-position of the indole ring, as seen in compound 22 , resulted in a marked increase in cytotoxicity against MCF-7 cancer cells. nih.gov This was in stark contrast to placing a halogen atom at the same position, which led to a reduction in both tubulin binding and cytotoxicity. nih.gov This finding underscores that the 5-methoxy group, a key feature of the this compound scaffold, can significantly enhance potency for specific targets like tubulin. nih.gov
Similarly, modifications at the N1- and C3-positions are crucial for modulating activity and specificity. In a comprehensive SAR campaign to develop small-molecule activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), researchers investigated the impact of substitutions on a core indole scaffold. acs.org The undecorated indole (41 ) acted as a dual effector, activating the pump at low concentrations but inhibiting it at higher ones. acs.org Methylation at the N1-position (42 ) retained the activating effect, and importantly, a derivative methylated at both the N1 and C3 positions (44 ) displayed consistent SERCA2a stimulation without the inhibitory effects observed with the parent compound. acs.org This suggests that masking the indole's hydrogen bond donor capability via N1-methylation can refine the molecule's interaction profile with its target, eliminating off-target or paradoxical effects. acs.org
The C3-position, occupied by an iodine atom in the primary scaffold, is another critical locus for modification to achieve target specificity. The iodine atom itself can participate in halogen bonding, a specific and directional non-covalent interaction that can anchor a ligand to its target protein. In studies of indole-based inhibitors targeting the gp41 glycoprotein (B1211001) of HIV-1, the C3-position was identified as a key site for introducing substituents to engage with a hydrophobic pocket on the target. nih.gov While these specific studies did not use an iodo-substituent, they demonstrated that modifying this position is a valid strategy for optimizing target engagement. nih.gov The interplay between the electronic nature of the C5-substituent and the steric and electronic properties of the C3-substituent can thus be exploited to fine-tune the molecule's affinity and selectivity for a desired biological target over others.
The following table summarizes research findings on related indole derivatives, illustrating how specific structural modifications correlate with target activity and specificity.
| Indole Scaffold | Structural Modification | Target | Observed Effect on Activity/Specificity |
| Arylthioindole (ATI) | Introduction of a 5-methoxy group (Compound 22 ) | Tubulin | Increased cytotoxicity in MCF-7 cells compared to halogen substituents at C5. nih.gov |
| Indole | N1-methylation (Compound 42 ) | SERCA2a | Retained ATPase activation activity. acs.org |
| Indole | N1- and C3-dimethylation (Compound 44 ) | SERCA2a | Maintained SERCA2a stimulation and eliminated the inhibitory effects seen at high concentrations with the parent indole. acs.org |
| Indoline (B122111) (Hydrogenated Indole) | N1-Boc protection (Compound 50 ) | SERCA2a | Reduced efficacy but shifted potency into the nanomolar range (EC50 = 0.7 ± 0.2 μM). acs.org |
| Bis-indole | Altering linkage from 6-6' to 5-5' (Compound 6q ) | HIV-1 gp41 | Reduced binding affinity and cell-cell fusion inhibition compared to the 6-6' linked parent compound. nih.gov |
Applications in Advanced Organic Synthesis and Functional Materials
3-Iodo-5-methoxy-1-methyl-1H-indole as a Crucial Building Block for Complex Architectures
The iodinated structure of this compound significantly enhances its reactivity, making it an ideal starting material for the synthesis of complex organic compounds, including pharmaceuticals and analogs of natural products. The iodine atom at the 3-position is particularly amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the construction of elaborate molecular frameworks that would be challenging to access through other synthetic routes.
For instance, the versatility of aryl iodides in organic synthesis allows for the late-stage functionalization of molecules, a crucial strategy in drug discovery and development. rsc.org This approach enables the introduction of various substituents at a late stage of the synthesis, facilitating the rapid generation of a library of analogs for structure-activity relationship studies.
Scaffold Diversification via Selective Functionalization for Chemical Library Synthesis
The ability to selectively functionalize the indole (B1671886) scaffold is paramount in the generation of chemical libraries for high-throughput screening. This compound serves as an excellent platform for such diversification. The iodine atom can be readily transformed into a multitude of other functional groups through well-established methodologies like Suzuki, Sonogashira, and Heck cross-coupling reactions. acs.orgnih.gov
This selective functionalization allows for the systematic modification of the indole core, leading to a diverse collection of compounds with varying electronic and steric properties. This diversity is crucial for exploring the chemical space around a particular biological target and identifying potent and selective modulators. The development of efficient and regioselective methods for the direct functionalization of indoles further expands the possibilities for scaffold diversification. nih.gov
| Reaction Type | Reagents | Product Type | Significance |
| Suzuki Coupling | Palladium catalyst, boronic acid | Aryl-substituted indoles | Formation of biaryl structures, common in pharmaceuticals. |
| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Alkynyl-substituted indoles | Introduction of linear, rigid functionalities. |
| Heck Coupling | Palladium catalyst, alkene | Alkenyl-substituted indoles | Creation of carbon-carbon double bonds for further modification. |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | Amino-substituted indoles | Introduction of nitrogen-containing functional groups. |
This table provides examples of common cross-coupling reactions used for the diversification of iodinated indole scaffolds.
Development of Fluorescent Probes and Imaging Agents Based on Indole Chromophores
The indole ring system is an intrinsic chromophore, and its derivatives often exhibit interesting photophysical properties. acs.orgacs.orgnih.gov The emission characteristics of indole-based fluorophores are highly sensitive to their local environment, making them valuable components in the design of fluorescent probes and imaging agents. iisertirupati.ac.in
While direct research on the fluorescent properties of this compound is not extensively documented in the provided search results, the broader class of functionalized indoles has been successfully employed in the development of probes for various biological applications. For example, indole-based fluorescent probes have been designed for the detection of S-nitrosylation in mitochondria. nih.gov The synthesis of fluorescent dyes from imipramine, a dibenzazepine (B1670418) derivative with structural similarities to certain indole compounds, highlights the potential of related heterocyclic systems in fluorescence applications. nih.gov The development of a colorimetric assay for indole-3-carbaldehyde further underscores the utility of indole derivatives in sensing applications. unifi.it
Applications in Chemosensors and Biosensors
The ability of indole derivatives to exhibit changes in their optical or electrochemical properties upon interaction with specific analytes makes them attractive candidates for the development of chemosensors and biosensors. researchgate.netacs.org These sensors can be designed to detect a wide range of targets, including metal ions, anions, and biologically important molecules.
Recent advancements have seen the development of indole-based biosensors for the detection of indole metabolites, which are crucial signaling molecules in various biological processes. acs.orgnih.govbiorxiv.org For instance, a biosensor for indole-3-aldehyde (I3A) has been engineered, demonstrating the potential for creating tools to study the role of these metabolites in health and disease. acs.orgnih.govbiorxiv.org Furthermore, transcription factor-based biosensors are being developed for the detection of a broad range of indole derivatives. nih.gov While the direct application of this compound in this area is not specified, its functionalized nature makes it a potential building block for the synthesis of more complex sensor molecules.
Precursors for Novel Polymeric Materials and Organic Electronic Devices (if applicable)
Indole-containing polymers have garnered interest due to their potential applications in functional materials and organic electronics. The electron-rich nature of the indole ring can impart desirable electronic and optical properties to polymeric structures. morressier.com
Research has demonstrated the synthesis of indole-based functional polymers with well-defined structures and high molecular weights. rsc.orgresearchgate.net These polymers can exhibit properties such as strong solid-state fluorescence and electroactivity, making them suitable for applications in light-emitting diodes and other organic electronic devices. rsc.org The ability to functionalize the indole core, as is possible with this compound, offers a pathway to tune the properties of these polymers for specific applications.
Role in Supramolecular Chemistry and Host-Guest Interactions
The indole nucleus can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are fundamental to supramolecular chemistry and host-guest recognition. iucr.org These interactions play a crucial role in the assembly of complex, organized structures and in the binding of molecules to biological targets.
Indole derivatives have been shown to act as allosteric modulators of receptors and as inhibitors of protein-protein interactions, highlighting their ability to engage in specific molecular recognition events. mdpi.com The study of interactions between indole derivatives and biological macromolecules, such as phospholipase A₂, provides insights into their potential as therapeutic agents. nih.gov Furthermore, indole derivatives are known to be involved in the complex interplay between the gut microbiome and host immunity, acting as signaling molecules. nih.gov The ability to synthesize a variety of functionalized indoles, including those derived from this compound, is therefore essential for advancing our understanding of these intricate biological systems.
Conclusion and Future Research Directions for 3 Iodo 5 Methoxy 1 Methyl 1h Indole
Summary of Key Synthetic Methodological Advances and Reactivity Profiles
The synthesis of 3-iodoindoles, including derivatives like 3-Iodo-5-methoxy-1-methyl-1H-indole, has seen significant advancements. A prominent and efficient two-step methodology involves a palladium/copper-catalyzed Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization using molecular iodine (I₂). nih.govacs.org This method is notable for its high yields and tolerance of various functional groups on the alkyne partner. nih.gov The N-methyl and 5-methoxy substituents on the target compound are compatible with this approach, starting from a suitably substituted N,N-dimethyl-2-iodoaniline.
Another powerful technique is the one-pot, four-component synthesis, which starts from ortho-haloanilines, terminal alkynes, an iodine source like N-iodosuccinimide (NIS), and an alkyl halide. nih.gov This convergent approach allows for the rapid assembly of polysubstituted 3-iodoindoles. nih.gov
The reactivity profile of this compound is dominated by the carbon-iodine bond at the C3 position. This iodo-group serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including:
Sonogashira coupling to introduce alkynyl groups. nih.gov
Suzuki coupling to form carbon-carbon bonds with aryl or vinyl boronic acids. nih.govnih.gov
Identification of Unaddressed Challenges in Synthesis and Functionalization
Despite the advances, several challenges remain in the synthesis and functionalization of this compound.
Regioselectivity: While C3-iodination is well-established, achieving selective functionalization at other positions of the indole (B1671886) nucleus (C2, C4, C6, C7) in the presence of the existing substituents can be difficult. The directing effects of the N-methyl and 5-methoxy groups can lead to mixtures of products in electrophilic substitution reactions. Directing functionalization to the C4 position, for instance, is a known challenge in indole chemistry. rsc.org
Functional Group Tolerance: While modern cross-coupling methods are robust, certain sensitive functional groups may not be compatible with the reaction conditions, limiting the accessible chemical space for derivatives. The development of milder and more tolerant catalytic systems is needed.
Emerging Trends in Indole Chemistry Relevant to the Compound's Exploitation
The broader field of indole chemistry is rapidly evolving, with several emerging trends holding significant promise for the exploitation of this compound.
C-H Activation: Direct C-H functionalization is a transformative strategy for modifying complex molecules without the need for pre-functionalized starting materials. rsc.orgnumberanalytics.com Applying C-H activation techniques could enable the selective introduction of substituents at the C2, C4, C6, or C7 positions of the indole ring, bypassing the challenges of classical regioselectivity. rsc.orgresearchgate.net
Photoredox and Electrochemical Catalysis: Light- and electricity-driven reactions offer novel and often milder pathways for bond formation. rsc.org These methods could be employed for the further functionalization of the compound, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Flow Chemistry: Continuous flow synthesis is being explored to improve the efficiency, safety, and scalability of chemical processes. numberanalytics.com For the synthesis of this compound and its derivatives, flow chemistry could offer better control over reaction parameters, reduce reaction times, and facilitate safer handling of hazardous intermediates.
Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and operates under environmentally benign aqueous conditions. numberanalytics.com Engineered enzymes could potentially be used for the asymmetric synthesis of chiral indole derivatives or for selective functionalization at specific positions on the indole ring. scispace.com
Prospects for Deeper Mechanistic Biological Studies and Target Identification
While no specific biological activities have been reported for this compound itself, its structural motifs are present in numerous bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. creative-proteomics.commdpi.com
Future research should focus on screening this compound and its derivatives against various biological targets. Promising areas for investigation include:
Kinase Inhibition: Substituted indoles are well-known kinase inhibitors, a crucial class of anticancer drugs. nih.govacs.org
Antimicrobial and Antiviral Activity: The indole nucleus is a core component of many compounds with activity against bacteria, fungi, and viruses. openmedicinalchemistryjournal.comnih.gov
Neuropharmacology: As analogues of serotonin (B10506) and other neurotransmitters, indole derivatives frequently exhibit activity in the central nervous system. creative-proteomics.comnumberanalytics.com
To identify specific molecular targets, modern "target fishing" methodologies can be employed. Inverse virtual screening, a computational approach, can predict potential protein targets for a given small molecule by docking it against a library of known protein structures. nih.gov This in-silico screening can then guide in-vitro binding assays and cell-based studies to confirm the biological activity and elucidate the mechanism of action. nih.govacs.org
Potential for Further Exploration in Novel Synthetic Methodologies and Material Science
The potential of this compound extends beyond biology into novel synthesis and materials science.
Novel Synthetic Methodologies: The C3-iodo group makes this compound an ideal substrate for developing and showcasing new cross-coupling reactions. It can be used as a testbed for novel catalysts, ligands, or reaction conditions that aim to be milder, more efficient, or have a broader substrate scope.
Material Science: Indole and its derivatives, particularly extended conjugated systems, are being explored for applications in organic electronics. numberanalytics.comresearchgate.net The this compound is a prime building block for creating larger, electron-rich, π-conjugated systems via iterative cross-coupling reactions. nih.gov These resulting materials could be investigated for use in:
Organic Light-Emitting Diodes (OLEDs) researchgate.net
Organic Field-Effect Transistors (OFETs) researchgate.net
Organic Solar Cells (OSCs) researchgate.netnih.gov
The methoxy (B1213986) group's electron-donating properties can help tune the electronic and photophysical properties of these materials, making this compound a valuable and versatile synthetic platform. nih.gov
Interdisciplinary Research Opportunities with this compound
The multifaceted potential of this compound creates numerous opportunities for interdisciplinary collaboration.
Chemistry and Biology: Synthetic chemists can create libraries of derivatives based on this scaffold, which can then be evaluated by medicinal chemists and biologists for various therapeutic applications, from oncology to infectious diseases. mdpi.comnih.gov
Computational and Experimental Science: Computational chemists can use modeling and in-silico screening to predict biological targets and material properties, guiding experimentalists to synthesize and test the most promising candidates, creating an efficient discovery pipeline. nih.gov
Chemistry and Materials Science: Organic chemists can collaborate with material scientists to design, synthesize, and characterize novel indole-based polymers and small molecules for advanced electronic devices, blending synthetic expertise with device engineering and physics. researchgate.net
By fostering these interdisciplinary partnerships, the full potential of this compound as a versatile platform for scientific discovery and technological innovation can be realized.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Iodo-5-methoxy-1-methyl-1H-indole via electrophilic substitution?
The synthesis of 3-iodo-substituted indoles can be achieved using iodine (I₂) as a catalyst in acetonitrile (MeCN) at 40°C for 5 hours, yielding up to 98% under optimized conditions. This method leverages iodine’s role in activating the indole ring for electrophilic substitution. Key parameters include catalyst loading (10 mol% I₂), solvent choice (MeCN), and temperature control to minimize side reactions. For example, lower temperatures (rt) or alternative catalysts (FeCl₃, AlCl₃) result in significantly reduced yields .
Table 1: Reaction Optimization for Iodination of Indoles
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 11 | I₂ (10 mol%) | rt | 24 | 51 |
| 16 | I₂ (10 mol%) | 40 | 5 | 98 |
| 17 | I₂ (10 mol%) | 80 | 5 | 95 |
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation involves a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via characteristic shifts (e.g., methoxy groups at δ ~3.8 ppm; iodinated aromatic protons downfield-shifted due to electronegativity) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass (e.g., [M+H]⁺ for C₁₀H₁₁INO₂).
- X-ray Crystallography : SHELX software refines crystal structures, resolving iodine’s heavy atom effect and confirming regioselectivity .
Advanced Research Questions
Q. What mechanistic role does iodine play in electrophilic substitution for this compound?
Iodine facilitates indole activation by polarizing the aromatic π-system, enhancing electrophilic attack at the 3-position. In MeCN, iodine generates iodonium ions (I⁺) that act as mild electrophiles, minimizing over-oxidation. Kinetic studies suggest a two-step mechanism: (1) indole protonation at N1, increasing ring electrophilicity, and (2) iodonium ion attack at C3, stabilized by resonance with the methoxy group. Competing pathways (e.g., diiodination) are suppressed by maintaining low iodine concentrations and controlled temperatures .
Q. How does the methoxy group influence regioselectivity in cross-coupling reactions involving this compound?
The methoxy group at C5 directs electrophiles to the para (C6) or ortho (C4) positions via resonance and inductive effects. This regioselectivity is critical in Suzuki-Miyaura couplings, where electron-donating methoxy groups enhance reactivity at iodinated C3. Comparative studies with non-methoxy analogs show reduced coupling efficiency, highlighting the methoxy group’s role in stabilizing transition states through conjugation .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
Crystallization challenges include:
- Heavy Atom Effects : Iodine’s high electron density causes absorption errors in X-ray diffraction. Anomalous dispersion corrections in SHELXL mitigate this .
- Twinning : Thermal motion or solvent inclusion may induce twinning. Recrystallization from mixed solvents (e.g., EtOAc/hexane) improves crystal quality.
- Resolution Limits : High-resolution data (d-spacing < 0.8 Å) are often required for accurate refinement, achievable using synchrotron sources .
Q. How does this compound compare to other iodinated indoles in biological activity studies?
This compound exhibits enhanced bioactivity in enzyme inhibition assays (e.g., kinase inhibition) compared to non-iodinated analogs, attributed to iodine’s hydrophobic and steric effects. For instance, in breast cancer cell lines, bis-indolylmethane derivatives derived from this compound show antiproliferative activity by disrupting estrogen receptor signaling. Structure-activity relationship (SAR) studies highlight iodine’s role in improving membrane permeability and target binding .
Methodological Considerations
- Contradictory Data : Discrepancies in reported yields (e.g., 51% vs. 98% iodination) may stem from trace moisture or oxygen sensitivity. Rigorous inert atmosphere protocols (N₂/Ar) are recommended .
- SHELX Refinement : Use TWIN/BASF commands in SHELXL to address twinning, and integrate Hirshfeld surface analysis for intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
